2,3'-Diamino-2',3'-dideoxyadenosine
Overview
Description
2,3’-Diamino-2’,3’-dideoxyadenosine is a nucleoside analog of deoxyadenosine. This compound is known for its role in inhibiting adenylyl cyclase and its potential in inhibiting tumor progression. It is also a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus .
Mechanism of Action
Target of Action
The primary target of 2,3’-Diamino-2’,3’-dideoxyadenosine is the DNA nucleotidylexotransferase . This enzyme plays a crucial role in DNA replication and repair, making it a key target for this compound.
Mode of Action
2,3’-Diamino-2’,3’-dideoxyadenosine interacts with its target by inhibiting the action of the DNA nucleotidylexotransferase . This inhibition prevents the formation of phosphodiester linkages needed for the completion of nucleic acid chains, thereby disrupting DNA replication .
Biochemical Pathways
The compound affects the DNA replication pathway . By inhibiting DNA nucleotidylexotransferase, it disrupts the normal process of DNA replication. This disruption can lead to the termination of viral DNA replication within afflicted cellular entities .
Result of Action
The result of the compound’s action is the inhibition of DNA replication , which can lead to the termination of viral DNA replication within afflicted cellular entities . This makes it a potent tool for combating targeted viral infections .
Biochemical Analysis
Biochemical Properties
2,3’-Diamino-2’,3’-dideoxyadenosine plays a crucial role in biochemical reactions by inhibiting specific enzymes. It is known to inhibit adenylyl cyclase, which is involved in the conversion of ATP to cyclic AMP (cAMP). This inhibition can modulate various cellular processes that are regulated by cAMP levels . Additionally, 2,3’-Diamino-2’,3’-dideoxyadenosine interacts with reverse transcriptase enzymes, particularly those of the human immunodeficiency virus (HIV), thereby inhibiting viral replication .
Cellular Effects
2,3’-Diamino-2’,3’-dideoxyadenosine has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting adenylyl cyclase, it reduces cAMP levels, which can affect signaling pathways that rely on this second messenger . This compound also impacts gene expression by inhibiting reverse transcriptase, leading to reduced viral replication and altered cellular responses to viral infections .
Molecular Mechanism
The molecular mechanism of 2,3’-Diamino-2’,3’-dideoxyadenosine involves its interaction with specific enzymes and biomolecules. It binds to adenylyl cyclase, inhibiting its activity and thereby reducing cAMP production . Additionally, it acts as a potent inhibitor of reverse transcriptase by binding to the enzyme and preventing the synthesis of viral DNA from RNA templates . These interactions lead to significant changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’-Diamino-2’,3’-dideoxyadenosine can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 2,3’-Diamino-2’,3’-dideoxyadenosine can lead to sustained inhibition of adenylyl cyclase and reverse transcriptase, resulting in prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,3’-Diamino-2’,3’-dideoxyadenosine vary with different dosages in animal models. At lower doses, it effectively inhibits adenylyl cyclase and reverse transcriptase without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,3’-Diamino-2’,3’-dideoxyadenosine is involved in several metabolic pathways. It is metabolized to its mono-, di-, and triphosphate forms, which are active in inhibiting viral replication . The compound interacts with enzymes such as adenosine deaminase and adenylyl cyclase, influencing metabolic flux and metabolite levels . These interactions are crucial for its antiviral and anticancer activities.
Transport and Distribution
Within cells and tissues, 2,3’-Diamino-2’,3’-dideoxyadenosine is transported and distributed through specific transporters and binding proteins. It is known to interact with nucleoside transporters, facilitating its uptake into cells . Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2,3’-Diamino-2’,3’-dideoxyadenosine is critical for its function. It is primarily localized in the cytoplasm, where it interacts with adenylyl cyclase and reverse transcriptase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action .
Preparation Methods
The synthesis of 2,3’-Diamino-2’,3’-dideoxyadenosine typically involves the radical deoxygenation of ribonucleosides. This process includes the use of environmentally friendly and low-cost reagents. For instance, bromoethane or 3-bromopropanenitrile can be used as alkylating agents to prepare ribonucleoside 2’,3’-bisxanthates. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as replacements for hazardous reagents like Bu3SnH and AIBN .
Chemical Reactions Analysis
2,3’-Diamino-2’,3’-dideoxyadenosine undergoes several types of chemical reactions, including:
Scientific Research Applications
2,3’-Diamino-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: It is used in studies involving adenylyl cyclase activity and cAMP pool modulation.
Biology: This compound is a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus, making it useful in antiviral research.
Comparison with Similar Compounds
2,3’-Diamino-2’,3’-dideoxyadenosine is unique compared to other similar compounds due to its dual role in inhibiting both adenylyl cyclase and the reverse transcriptase enzyme of the human immunodeficiency virus. Similar compounds include:
2’,3’-Dideoxyadenosine: This compound is also a nucleoside analog of deoxyadenosine and shares similar properties in inhibiting adenylyl cyclase and reverse transcriptase.
2’,3’-Dideoxycytidine: Another nucleoside analog with antiviral properties.
2’-Deoxyadenosine: This compound is used in various biological and chemical studies.
Properties
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2,11H2,(H4,12,13,15,16)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUVXJPZMYYFEO-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724341 | |
Record name | 2,3'-Diamino-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915399-37-0 | |
Record name | 2,3'-Diamino-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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